![molecular formula C10H18O2 B1419072 3-Ethoxy-2,2-diethylcyclobutan-1-one CAS No. 1182842-99-4](/img/structure/B1419072.png)
3-Ethoxy-2,2-diethylcyclobutan-1-one
Overview
Description
3-Ethoxy-2,2-diethylcyclobutan-1-one (EDCB) is an organic compound with a cyclobutane ring structure and two ethoxy groups. It has been studied extensively due to its potential applications in organic synthesis, pharmaceuticals, and other fields. EDCB is a versatile building block for organic synthesis, as it can be used to construct a variety of compounds with different functional groups. In addition, EDCB has been studied for its potential applications in medicine and biology, as it has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Formal [4+2] Cycloaddition Reactions
- Cycloaddition with Silyl Enol Ethers : 3-Ethoxycyclobutanones reacted with silyl enol ethers to produce formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This process, catalyzed by ethylaluminum dichloride, allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009).
- Cycloaddition to Aldehydes and Ketones : Intermolecular [4+2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones was catalyzed by boron trifluoride etherate. This resulted in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives regioselectively and diastereoselectively (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Synthesis and Ring Enlargement
- Synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes : These were synthesized via intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. They undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).
Photolytic Studies and Photochemical Reactions
- Photolytic Studies of Cyclic Unsaturated Ketones : The photochemical rearrangement of 2-methylcyclobutane-1,3-dione and its enol ether demonstrated that the enol ether forms 3-ethoxy-2-methyl-trans-crotonic acid upon irradiation in moist cyclohexane (Johns & Kriegler, 1970).
Catalyzed Cycloaddition Reactions
- Catalysis with Tin(IV) Chloride : Formal [4+2] cycloaddition between various 3-ethoxycyclobutanones and allyltrialkylsilanes was catalyzed by tin(IV) chloride, producing 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Preparation of Specific Compounds
- Preparation of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones : Optimized conditions were described for preparing various 2-monosubstituted 3-ethoxycyclobutanones, using carboxylic acid chlorides and ethyl vinyl ether (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).
Mechanism of Action
Target of Action
Many drugs and active compounds work by binding to receptors in the body. These receptors are often proteins, and the drug or compound can either activate the receptor, triggering a physiological response, or block the receptor, preventing a response .
Mode of Action
The mode of action refers to how a compound interacts with its target. This could involve binding to a specific part of the receptor, triggering a change in the receptor’s shape, or blocking another molecule from binding to the receptor .
Biochemical Pathways
Once a compound has bound to its target, it can affect various biochemical pathways. This could involve triggering or blocking a series of reactions, leading to changes in the production of certain molecules or the activation of certain genes .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s solubility, its stability in the stomach, and its ability to cross cell membranes can all affect its pharmacokinetics .
Result of Action
The result of a compound’s action will depend on its mode of action and the biochemical pathways it affects. This could involve changes at the cellular level, such as cell death or changes in gene expression, or changes at the level of the whole organism, such as relief from symptoms or side effects .
Action Environment
The action of a compound can be influenced by various environmental factors. For example, the presence of other molecules can affect a compound’s ability to bind to its target, and changes in temperature or pH can affect a compound’s stability .
properties
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWANCNGWBSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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